1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide ring, a phenyl group, and a fluorobenzyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:
Formation of the Isothiazolidine Dioxide Ring: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 4-fluorobenzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidine dioxide ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-chlorobenzyl)urea
- 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methylbenzyl)urea
Uniqueness
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-14-7-5-13(6-8-14)12-19-17(22)20-15-3-1-4-16(11-15)21-9-2-10-25(21,23)24/h1,3-8,11H,2,9-10,12H2,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYWFHOYGUDITJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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